

An In-depth Technical Guide to Biotin-PEG4-Azide: Properties and Applications

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Compound of Interest

Compound Name: **Biotin-PEG4-Azide**

Cat. No.: **B2708195**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and applications of **Biotin-PEG4-Azide**, a versatile heterobifunctional linker. The information is intended to support researchers in the fields of biochemistry, molecular biology, and drug development in leveraging this reagent for their experimental needs, including bioconjugation, protein labeling, and targeted drug delivery.

Core Chemical Properties

Biotin-PEG4-Azide is a compound that incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₆ N ₆ O ₆ S	[2]
Molecular Weight	488.6 g/mol	[2]
CAS Number	1309649-57-7	[2]
Appearance	White to light yellow solid	[2]

Solubility Characteristics

The inclusion of the hydrophilic PEG4 spacer significantly enhances the aqueous solubility of **Biotin-PEG4-Azide**, a critical feature for its application in biological systems. While sparingly soluble in aqueous buffers alone, its solubility is greatly improved by first dissolving it in an organic solvent.

Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (204.67 mM)	
DMSO	~5 mg/mL (for a related biotin-azide)	
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/ml (for a related biotin-azide)	
DMF	Soluble	

Note: For aqueous applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer. For a 10 mM stock solution, 1023 μ L of solvent can be added to 5 mg of **Biotin-PEG4-Azide**.

Experimental Protocols

Biotin-PEG4-Azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to label alkyne-modified biomolecules.

Protocol: Protein Biotinylation using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with **Biotin-PEG4-Azide**.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

- **Biotin-PEG4-Azide**
- Anhydrous DMSO
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate (prepare fresh)
- Desalting column

Procedure:

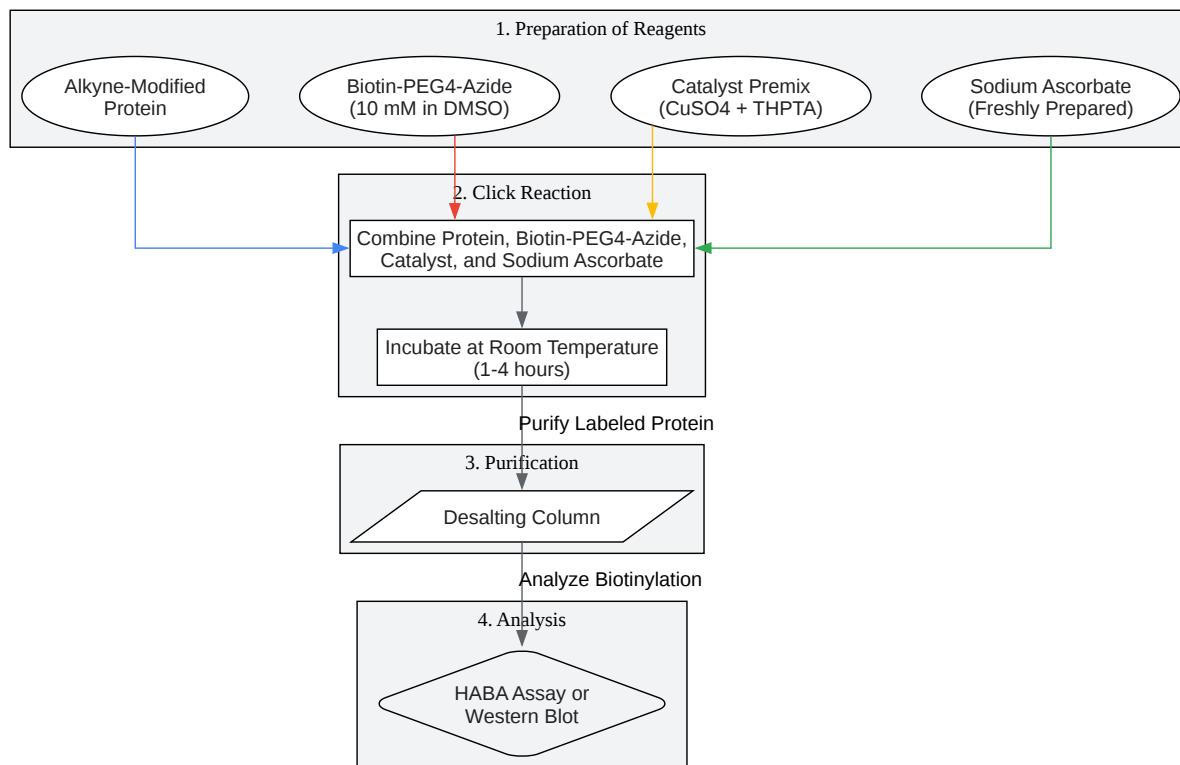
- Prepare Stock Solutions:
 - **Biotin-PEG4-Azide:** 10 mM in anhydrous DMSO.
 - CuSO₄: 50 mM in deionized water.
 - THPTA: 50 mM in deionized water.
 - Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).
- Prepare Catalyst Premix:
 - In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
- Reaction Setup:
 - In a separate microcentrifuge tube, add the alkyne-modified protein.
 - Add a 10-20 fold molar excess of the **Biotin-PEG4-Azide** stock solution to the protein.
 - Add the catalyst premix to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

- Incubation:
 - Incubate the reaction for 1-4 hours at room temperature with gentle shaking.
- Purification:
 - Remove excess reagents and copper using a desalting column equilibrated with the desired buffer.
- Confirmation of Biotinylation:
 - The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Visualized Workflows

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with **Biotin-PEG4-Azide** via a CuAAC reaction.

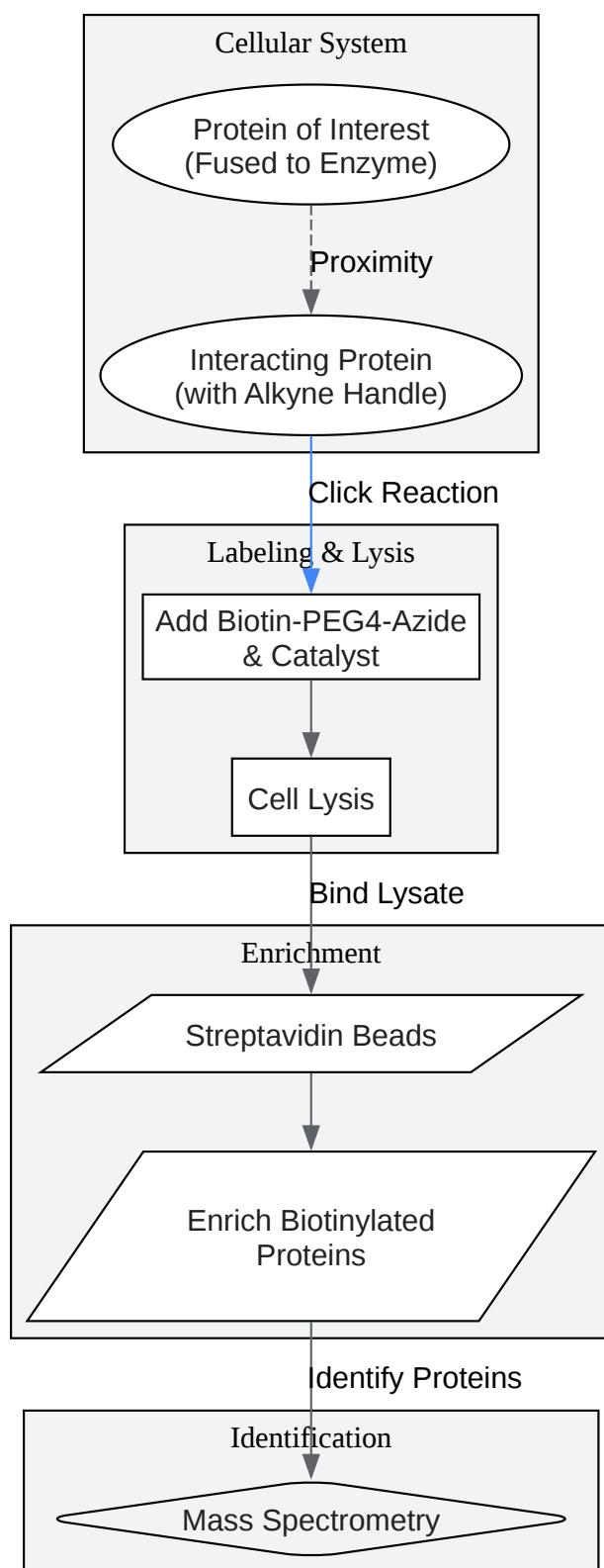


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Workflow for Protein Labeling with **Biotin-PEG4-Azide**.

Proximity Labeling Logical Workflow

Biotin-PEG4-Azide can be employed in proximity labeling experiments to identify protein-protein interactions. In such workflows, a protein of interest is fused to an enzyme that generates a reactive species. This species then modifies nearby proteins, which can be subsequently "clicked" with **Biotin-PEG4-Azide** for enrichment and identification.



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Logical Workflow for Proximity Labeling.

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References

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